Allyl methyl sulfone

Physical Chemistry Chemical Handling Process Chemistry

Allyl methyl sulfone (CAS 16215-14-8), systematically 3-(methylsulfonyl)-1-propene, is an organosulfur compound of the sulfone class. It is characterized by a sulfonyl group (SO₂) flanked by a methyl and an allyl group.

Molecular Formula C4H8O2S
Molecular Weight 120.17 g/mol
CAS No. 16215-14-8
Cat. No. B095783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl methyl sulfone
CAS16215-14-8
Molecular FormulaC4H8O2S
Molecular Weight120.17 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CC=C
InChIInChI=1S/C4H8O2S/c1-3-4-7(2,5)6/h3H,1,4H2,2H3
InChIKeyWOPDMJYIAAXDMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyl Methyl Sulfone (CAS 16215-14-8): Baseline Overview for Scientific Procurement


Allyl methyl sulfone (CAS 16215-14-8), systematically 3-(methylsulfonyl)-1-propene, is an organosulfur compound of the sulfone class . It is characterized by a sulfonyl group (SO₂) flanked by a methyl and an allyl group [1]. It is a liquid at room temperature with a boiling point of 244 °C and a density of 1.171 g/mL at 25 °C . This compound is a known metabolite of diallyl disulfide and finds applications in electrochemical systems and as a versatile synthetic intermediate [1] [2].

Synthetic Intermediates Versatile sulfone building block with reported high-yielding catalytic route
Electrochemical Research Designated for battery manufacturing in supplier technical documentation
Radical Precursor Documented source of methylsulfonyl radical under controlled pyrolysis

Why Generic Substitution Fails for Allyl Methyl Sulfone


Within the sulfone chemical class, specific physical and chemical properties vary significantly, precluding generic interchange. Allyl methyl sulfone's specific combination of an allyl group and a methyl group on the sulfone moiety results in a unique balance of reactivity, volatility, and electrochemical performance that differs from its close structural analogs. For instance, its boiling point and density are distinct from those of methyl vinyl sulfone, divinyl sulfone, and allyl phenyl sulfone [1] [2], and its utility as a radical precursor [3] or its designated application in battery manufacturing is not a given for all members of this compound class. This guide provides the quantitative evidence required to differentiate Allyl methyl sulfone for precise scientific and industrial selection.

Physical Property Mismatch

Boiling point and density differ from methyl vinyl sulfone, divinyl sulfone, and allyl phenyl sulfone, which may alter solvent removal and handling protocols.

Application Profile May Not Transfer

Supplier-designated battery manufacturing use is not reported for close structural analogs; electrochemical behavior requires compound-specific validation.

Thermodynamic Isomer Preference

Allyl sulfones are reported as thermodynamically more stable than vinyl sulfones under base-promoted isomerization; product distribution may shift with analog choice.

Allyl Methyl Sulfone: Quantitative Evidence for Differentiated Selection


Differentiated Physical Properties vs. Structural Analogs

Allyl methyl sulfone exhibits a boiling point of 244 °C (lit.) and density of 1.171 g/mL at 25 °C . In direct comparison, methyl vinyl sulfone (C3H6O2S) boils at 115-117 °C (19 mmHg) with a density of 1.212 g/mL [1], divinyl sulfone (C4H6O2S) boils at 234 °C with a density of 1.177 g/mL , allyl phenyl sulfone (C9H10O2S) boils at 110-113 °C (0.5 mmHg) with a density of 1.189 g/mL , and allyl ethyl sulfone (C5H10O2S) boils at 250.1 °C with a density of 1.055 g/mL [2].

Physical Properties vs. Analogs
Head-to-head
Allyl methyl sulfone:bp 244 °C, density 1.171 g/mL
Methyl vinyl sulfone: bp 115–117 °C (19 mmHg), density 1.212 g/mL
Divinyl sulfone: bp 234 °C, density 1.177 g/mL
Allyl phenyl sulfone: bp 110–113 °C (0.5 mmHg), density 1.189 g/mL
Volatility and density profile distinct from close analogs; informs solvent and purification strategy selection.
Literature values, standard density conditions.
Physical Chemistry Chemical Handling Process Chemistry

Accessible Synthetic Yields via Copper-Catalyzed Sulfonylation

A 2025 methodology reports a copper-catalyzed dehydrogenated methylsulfonylation of alkenes using CH₃SSO₃Na to produce allyl methyl sulfone derivatives [1]. The study demonstrates the synthesis of various allyl methyl sulfone products in good to excellent yields, with isolated examples showing yields of 65%, 69%, 76%, and 80% [1]. While a direct comparator is not provided in the same study for other sulfone classes, this represents a high-yielding, modern route specifically for the allyl methyl sulfone scaffold.

Catalytic Synthetic Yield
Reported
65–80%
isolated yields for allyl methyl sulfone derivatives
Supports synthetic route evaluation for multi-step building-block procurement.
Copper-catalyzed methylsulfonylation, 2025 methodology.
Organic Synthesis Catalysis Process R&D

Specialized Application in Battery Manufacturing

Allyl methyl sulfone is specifically listed by a major supplier for use in 'battery manufacturing' and is categorized as a 'Greener Alternative Product' with 'Design for Energy Efficiency' . In contrast, close structural analogs like methyl vinyl sulfone and divinyl sulfone are not prominently cited for such electrochemical applications in supplier technical documentation [1] .

Supplier Application Designation
Supplier data
Listed for battery manufacturing; categorized as Greener Alternative Product with Design for Energy Efficiency attribute.
Reported designation may guide initial screening for electrolyte or additive research.
Based on supplier technical datasheets; independent validation advised.
Electrochemistry Energy Storage Green Chemistry

Thermodynamic Stability Over Vinyl Sulfone Isomers

Base-promoted isomerization between allyl and vinyl sulfones tends to shift toward the formation of the allyl substrate, which is frequently the thermodynamically more stable isomer [1]. This is a class-level characteristic of allyl sulfones like Allyl methyl sulfone when compared to their vinyl sulfone counterparts (e.g., methyl vinyl sulfone). This stability is a key consideration in synthetic planning where product distribution is influenced by thermodynamic control.

Thermodynamic Isomer Stability
Class-level
Allyl sulfones are thermodynamically favored over vinyl sulfone isomers under base-promoted isomerization conditions.
Class-level inference supports prediction of product distribution in isomerization-driven synthetic routes.
Data to verify for allyl methyl sulfone specifically.
Physical Organic Chemistry Isomerization Reaction Mechanism

Validated Application Scenarios for Allyl Methyl Sulfone (CAS 16215-14-8)


Electrochemical Systems and Battery Manufacturing

Based on its designation for 'battery manufacturing' and as a 'Greener Alternative Product' , Allyl methyl sulfone is a strategic procurement choice for research into novel electrolytes or additives. Its high boiling point and liquid state make it a practical solvent candidate for high-temperature electrochemical cells.

Synthetic Building Block for Complex Molecule Construction

The compound serves as a versatile intermediate in organic synthesis. A modern, high-yielding copper-catalyzed route (65-80% yields) is available for preparing its derivatives [1], making it a reliable choice for medicinal chemists and process development scientists building sulfone-containing libraries. Its thermodynamic stability [2] also ensures predictable reactivity in multi-step sequences.

Controlled Source of the Methylsulfonyl Radical (CH₃SO₂•)

Allyl methyl sulfone is a documented precursor for generating the atmospherically and synthetically relevant methylsulfonyl radical (CH₃SO₂•) under high-vacuum flash pyrolysis conditions [3]. This application is highly specific, differentiating it from many other sulfones and providing a targeted use case in mechanistic studies and specialized radical reactions.

Application
Selection Property
Validation Focus
Electrochemical and battery research
Supplier-reported application designation; high-boiling liquid state
Electrolyte compatibility and additive performance under cell conditions
Synthetic building block studies
Reported catalytic yield range for derivative preparation; thermodynamic stability context
Route robustness and isomer distribution in multi-step sequences
Methylsulfonyl radical generation
Documented radical precursor under flash pyrolysis
Radical trapping and matrix-isolation experimental confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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